Dammarane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

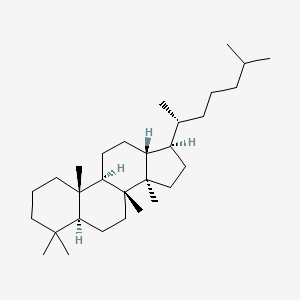

Dammarane is a terpenoid fundamental parent, a triterpene and a steroid.

Aplicaciones Científicas De Investigación

Chemical Structure and Derivatives

Dammarane refers to a foundational structure found in various triterpenoids, particularly those extracted from the resins of tree species. The most notable derivatives include this compound-type saponins, which have been isolated from plants such as Panax ginseng and Cyclocarya paliurus. These compounds exhibit a range of biological activities that are being actively researched for their therapeutic potential.

Anti-Cancer Properties

This compound-type saponins have been extensively studied for their cytotoxic effects against various cancer cell lines. Recent studies have identified new saponins from Ziziphus spina-christi, which demonstrated significant cytotoxic activity against lung cancer (A549), glioblastoma (U87), breast cancer (MDA-MB-231), and colorectal carcinoma (CT-26) cell lines at low concentrations . Additionally, compounds such as ginsenoside Rg18 have been shown to inhibit the proliferation of non-small cell lung cancer cells by inducing G1 phase arrest in the cell cycle .

Anti-Diabetic Effects

Research indicates that this compound triterpenoid saponins play a role in managing type 2 diabetes mellitus by reducing glycemia and HbA1c levels in patients . The extract from Cyclocarya paliurus, rich in this compound compounds, has been recognized for its potential to improve glucose metabolism and lipid profiles, making it a candidate for functional food development aimed at diabetes management .

Anti-Inflammatory Activities

This compound-type compounds exhibit anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. For instance, new hydroperoxylated this compound derivatives have shown comparable anti-inflammatory activity to established positive controls in vitro . This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound saponins against oxidative stress and neurodegeneration. The antioxidative properties of these compounds contribute to their ability to protect neuronal cells from damage, making them promising candidates for treating neurodegenerative disorders .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Hydroxylation and Configuration Effects

Hydroxyl group positioning significantly alters NMR profiles and bioactivity. For example:

-

20S-PPD (2) vs. 20R-PPD (9) :

| Compound | C-17 (δ) | C-21 (δ) | C-22 (δ) | Configuration |

|---|---|---|---|---|

| 20S-PPD | 53.6 | 26.8 | 34.8 | 20S |

| 20R-PPD | 49.9 | 21.8 | 42.3 | 20R |

12β-OH substitution induces downfield shifts in C-11 (Δδ +7.6 ppm) and C-13 (Δδ +9.1 ppm) , while 7β-OH affects C-5–C-8 and C-15–C-18 .

Glycosylation Patterns

Dammarane saponins exhibit glycosylation at C-3, C-6, C-12, or C-20. Notoginsenosides from Panax notoginseng highlight:

-

NL-A1 (1) : 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside .

-

NL-D (11) : 3-malonyl substitution enhances solubility and anti-inflammatory activity .

| Compound | Glycosylation Site | Sugar Moieties | Bioactivity (IC₅₀ NO inhibition) |

|---|---|---|---|

| NL-A1 | C-3 | Glc-Glc | 50 μM |

| NL-D | C-3 (malonyl) | Glc-Rha | 32 μM |

Oxidation and Ketone Formation

Oxidation at C-3, C-12, or C-23 produces bioactive diones:

-

Compound 7 : 20(S)-hydroxydammar-24-en-3,12,23-trione from Gynostemma longipes shows a ketone triplet at δ 201.7–216.2 (13C-NMR) .

-

Dammaradienone (2) : Δ24-en-3-one structure confirmed by IR carbonyl stretch at 1705 cm⁻¹ .

| Compound | Oxidation Site | 13C-NMR (δ) | Biological Role |

|---|---|---|---|

| 7 | C-3,12,23 | 216.2, 211.7, 201.7 | Anticancer |

| 2 | C-3 | 170.5 | Cytotoxicity |

Cyclization and Epoxy Formation

Epoxidation at C-20/C-24 creates five-membered rings:

-

Betulafoliene-oxide-I (18) : 20S,24R-epoxy shifts C-24 to δ 85.6 .

-

Compound 1 (Aglaia cucullata) : 20S,24S-epoxy increases C-17 rigidity (δ 49.9) .

| Compound | Epoxy Configuration | C-24 (δ) | C-20 (δ) |

|---|---|---|---|

| Betulafoliene | 20S,24R | 85.6 | 86.7 |

| Aglaia compound | 20S,24S | 83.4 | 84.1 |

Esterification and Malonyl Derivatives

Malonyl substitution at C-3 enhances pharmacokinetic properties:

| Derivative | Substitution | δ C=O (13C-NMR) | δ CH₂ (13C-NMR) |

|---|---|---|---|

| NL-D | Malonyl | 168.3 | 43.8 |

Semi-Synthetic Modifications

Derivatization improves cytotoxicity:

Propiedades

Fórmula molecular |

C30H54 |

|---|---|

Peso molecular |

414.7 g/mol |

Nombre IUPAC |

(5S,8R,9R,10S,13R,14R,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30-/m1/s1 |

Clave InChI |

OORMXZNMRWBSTK-LGFJJATJSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

Sinónimos |

dammarane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.